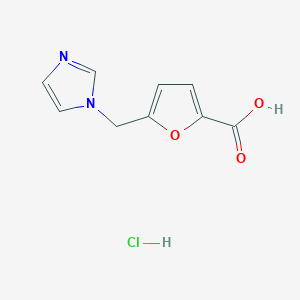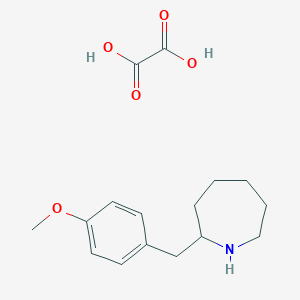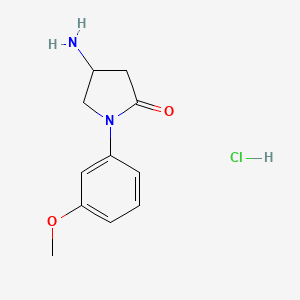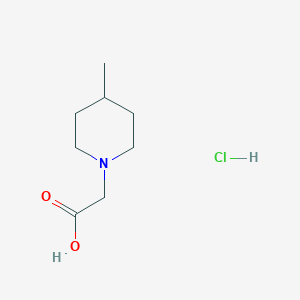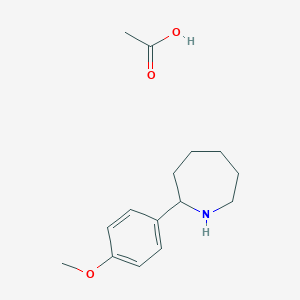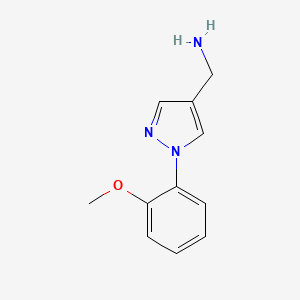
(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Inhibitors and Drug-Drug Interactions
(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)methanamine, like its related compounds, may have applications as a chemical inhibitor in studying drug-drug interactions (DDIs) mediated by Cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a wide variety of drugs. The selectivity of chemical inhibitors, including compounds with a pyrazole moiety, is essential for deciphering the involvement of specific Cytochrome P450 isoforms in the metabolism of drugs, which is critical for predicting potential DDIs (Khojasteh et al., 2011).
Antifungal Applications
Compounds related to this compound have been explored for their antifungal applications, especially against pathogens such as Fusarium oxysporum. The structural activity relationship (SAR) interpretations of these compounds provide insights into their efficiency against fungal pathogens, highlighting their potential use in combating fungal diseases affecting crops like date palms (Kaddouri et al., 2022).
Synthesis of Heterocycles
The pyrazole moiety is significant in medicinal chemistry due to its presence in many biologically active compounds. It is used extensively as a synthon in organic synthesis, producing derivatives with a wide range of biological activities such as anticancer, analgesic, and antimicrobial properties. This underscores the importance of this compound and similar compounds in the synthesis of bioactive heterocycles (Dar & Shamsuzzaman, 2015).
Neuropsychiatric Disorders Treatment
Compounds with a pyrazole moiety, akin to this compound, have therapeutic potential in treating neuropsychiatric disorders. They act as antagonists or partial agonists of dopamine D2 receptors, which are used in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationships of these compounds highlight the critical areas for high D2 receptor affinity, providing insights into designing novel therapeutic agents (Jůza et al., 2022).
Antioxidant Activity
The antioxidant activity of compounds, including those with a pyrazole core, is a field of interest due to their potential applications in food engineering, medicine, and pharmacy. The methodologies for determining the antioxidant activity of these compounds are varied and provide a comprehensive understanding of their implications in various scientific fields (Munteanu & Apetrei, 2021).
Optoelectronic Materials
Pyrazole and its derivatives, including this compound, are investigated for their applications in optoelectronic materials. The incorporation of pyrazole fragments into π-extended conjugated systems is valuable for creating novel materials for electronic devices, showcasing the versatility of the pyrazole moiety beyond pharmaceutical applications (Lipunova et al., 2018).
Propriétés
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLPIIREAODDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251722 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177307-49-1 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177307-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


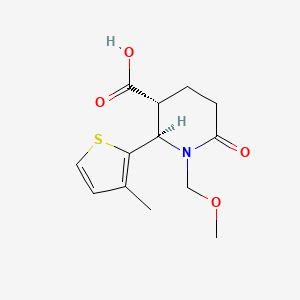
![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3087650.png)
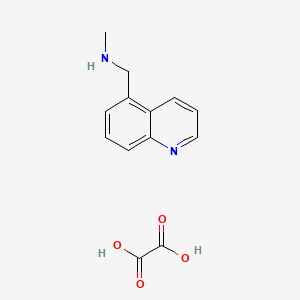
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)
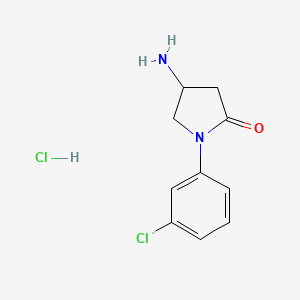
![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)
